(E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylene)tetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
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Overview
Description
3-HYDROXY-10,13-DIMETHYL-16-(2-THIENYLMETHYLENE)HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
The synthesis of 3-HYDROXY-10,13-DIMETHYL-16-(2-THIENYLMETHYLENE)HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves multiple steps, typically starting with the preparation of the cyclopenta[a]phenanthrene core. This can be achieved through a series of cyclization reactions. The introduction of the 2-thienylmethylene group is usually accomplished via a condensation reaction with a suitable thienylmethylene precursor under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-HYDROXY-10,13-DIMETHYL-16-(2-THIENYLMETHYLENE)HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopenta[a]phenanthrene core allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The 2-thienylmethylene group may enhance its binding affinity or specificity, leading to more pronounced effects.
Comparison with Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:
- 3-HYDROXY-10,11,13-TRIMETHYL-HEXADECAHYDRO-CYCLOPENTA[A]PHENANTHREN-17-ONE
- 17-ACETYL-12-HYDROXY-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA[A]PHENANTHREN-3-ONE These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications. The presence of the 2-thienylmethylene group in 3-HYDROXY-10,13-DIMETHYL-16-(2-THIENYLMETHYLENE)HEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C24H32O2S |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-(thiophen-2-ylmethylidene)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C24H32O2S/c1-23-9-7-17(25)14-16(23)5-6-19-20(23)8-10-24(2)21(19)13-15(22(24)26)12-18-4-3-11-27-18/h3-4,11-12,16-17,19-21,25H,5-10,13-14H2,1-2H3/b15-12+ |
InChI Key |
ADNXMRIHODUBNW-NTCAYCPXSA-N |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CC=CS5)/C4=O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CC=CS5)C4=O)C)O |
Origin of Product |
United States |
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